(2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid
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Overview
Description
(S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL is a compound of significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a chloropyridinyl group, and a propanoic acid moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL typically involves the following steps:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms, followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation to selectively introduce the boronic acid group at specific positions on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Industrial Production Methods
Industrial production of (S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL often employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridinyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
(S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID: Lacks the (S) configuration.
2-AMINO-3-(5-BROMOPYRIDIN-3-YL)PROPANOICACID: Contains a bromine atom instead of chlorine.
2-AMINO-3-(5-FLUOROPYRIDIN-3-YL)PROPANOICACID: Contains a fluorine atom instead of chlorine.
Uniqueness
(S)-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL is unique due to its specific stereochemistry and the presence of the chloropyridinyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
HDGGQBDUJVVCBA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Cl)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=NC=C1Cl)CC(C(=O)O)N |
Origin of Product |
United States |
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